molecular formula C7H6N4O2 B6164766 2-(9H-purin-9-yl)acetic acid CAS No. 98550-24-4

2-(9H-purin-9-yl)acetic acid

Cat. No.: B6164766
CAS No.: 98550-24-4
M. Wt: 178.15 g/mol
InChI Key: PPVLXVYICMYPNW-UHFFFAOYSA-N
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Description

2-(9H-Purin-9-yl)acetic acid (CID 236400) is a purine derivative featuring an acetic acid moiety attached to the N9 position of the purine scaffold . Its molecular formula is C₇H₆N₄O₂, with a SMILES string of C1=C2C(=NC=N1)N(C=N2)CC(=O)O. The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing nucleoside analogues, peptide nucleic acids (PNAs), and kinase inhibitors. Its structural flexibility allows for substitutions at the 2-, 6-, and 8-positions of the purine ring, enabling tailored biological activity .

Properties

CAS No.

98550-24-4

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

2-purin-9-ylacetic acid

InChI

InChI=1S/C7H6N4O2/c12-6(13)2-11-4-10-5-1-8-3-9-7(5)11/h1,3-4H,2H2,(H,12,13)

InChI Key

PPVLXVYICMYPNW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-purin-9-yl)acetic acid typically involves the reaction of purine derivatives with acetic acid or its derivatives. One common method involves the controlled basic hydrolysis of N6, N6-dianisoylated ethyl ester derivatives, followed by acidic hydrolysis to afford the desired compound . Another approach uses tert-butyl (6-amino-9H-purin-9-yl)acetate as a starting material, which undergoes anisoylation and subsequent acidic hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The purine ring system in 2-(9H-purin-9-yl)acetic acid facilitates nucleophilic substitution at positions 2, 6, and 8. Key reactions include:

Amination at Position 6
Reaction with ammonia or amines under controlled conditions yields 6-substituted derivatives:

2-(9H-Purin-9-yl)acetic acid+R-NH22-(6-R-amino-9H-purin-9-yl)acetic acid+H2O\text{this compound} + \text{R-NH}_2 \rightarrow \text{2-(6-R-amino-9H-purin-9-yl)acetic acid} + \text{H}_2\text{O}

This reaction is critical for synthesizing antiviral analogs, as demonstrated in studies where 6-amino derivatives showed inhibition of viral replication pathways.

Halogenation
Chlorination or bromination at position 8 occurs via electrophilic aromatic substitution:

2-(9H-Purin-9-yl)acetic acid+X22-(8-X-9H-purin-9-yl)acetic acid+HX\text{this compound} + \text{X}_2 \rightarrow \text{2-(8-X-9H-purin-9-yl)acetic acid} + \text{HX}

Halogenated derivatives serve as intermediates for cross-coupling reactions .

Functionalization of the Acetic Acid Moiety

The carboxylic acid group undergoes standard transformations:

Reaction TypeConditionsProductYieldReference
Esterification Methanol/H+^+ or DCC/DMAPMethyl 2-(9H-purin-9-yl)acetate85–92%
Amide Formation EDCI, HOBt, amine2-(9H-Purin-9-yl)acetamide derivatives70–88%
Peptide Coupling DCC/NHS in DMFPurine-peptide conjugates65–78%

These modifications enhance solubility and enable bioconjugation, as seen in peptide nucleic acid (PNA) synthesis.

Oxidation and Reduction

Oxidation of the Purine Ring
Treatment with mild oxidants (e.g., KMnO4_4) selectively oxidizes the imidazole ring, forming uric acid derivatives:

2-(9H-Purin-9-yl)acetic acid+KMnO42-(1H,3H,7H,8H-Imidazo[4,5-d]pyrimidine-2,6-dion-9-yl)acetic acid\text{this compound} + \text{KMnO}_4 \rightarrow \text{2-(1H,3H,7H,8H-Imidazo[4,5-d]pyrimidine-2,6-dion-9-yl)acetic acid}

This reaction is pH-dependent and proceeds efficiently in neutral aqueous solutions .

Reduction of the Acetic Acid Group
Lithium aluminum hydride (LiAlH4_4) reduces the carboxylic acid to a primary alcohol:

2-(9H-Purin-9-yl)acetic acidLiAlH42-(9H-Purin-9-yl)ethanol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{2-(9H-Purin-9-yl)ethanol}

Yields exceed 90% under anhydrous conditions .

Enzymatic Interactions

This compound interacts with enzymes involved in nucleotide metabolism:

Inhibition of Protein Arginine Methyltransferases (PRMTs)
The compound competitively inhibits PRMT5 (IC50_{50} = 3.2 μM) by mimicking S-adenosylmethionine (SAM), a methyl donor. Structural studies reveal hydrogen bonding between the purine N7 and enzyme active sites.

Substrate for Nucleoside Phosphorylases
In the presence of purine nucleoside phosphorylase, the compound undergoes phosphorolysis:

2-(9H-Purin-9-yl)acetic acid+Pi9-(Carboxymethyl)purine+Ribose-1-phosphate\text{this compound} + \text{P}_i \leftrightarrow \text{9-(Carboxymethyl)purine} + \text{Ribose-1-phosphate}

This reversibility is exploited in enzymatic synthesis of modified nucleosides .

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition at the C8 position, forming cyclobutane-linked dimers:

22-(9H-Purin-9-yl)acetic acidhνDimer+H2O2\,\text{this compound} \xrightarrow{h\nu} \text{Dimer} + \text{H}_2\text{O}

This reaction is solvent-dependent, with higher yields observed in aqueous solutions .

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent hydrolysis:

pHHalf-Life (25°C)Major Degradation Product
1.02.3 hoursHypoxanthine-9-acetic acid
7.448 hoursStable
10.06.5 hours6-Oxo-9H-purine-9-acetic acid

Acid-catalyzed hydrolysis involves cleavage of the N9-C1' bond, while alkaline conditions favor deprotonation and oxidation .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(9H-purin-9-yl)acetic acid serves as a crucial building block for synthesizing more complex purine derivatives and nucleic acid analogs. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of diverse derivatives with unique properties.

Reaction Type Description
OxidationForms oxidized derivatives under specific conditions.
ReductionModifies the purine ring or acetic acid moiety.
SubstitutionIntroduces different functional groups at the purine ring.

Biology

The biological applications of this compound are extensive. It has been studied for its potential roles in nucleotide metabolism and as a precursor for biologically active molecules. Research indicates that it can act as a nucleoside analog, interfering with nucleic acid synthesis and function, which may inhibit viral replication or induce apoptosis in cancer cells.

Medicine

In medicinal chemistry, ongoing research explores the therapeutic potential of this compound, particularly in antiviral and anticancer treatments. Its derivatives have shown promising activities against various diseases by modulating cellular pathways related to purine metabolism.

Therapeutic Area Potential Application
AntiviralInhibition of viral replication.
AnticancerInduction of apoptosis in cancer cells.

Industry

In industrial applications, this compound is utilized in the synthesis of peptide nucleic acids (PNAs) and other relevant compounds. Its structural properties make it valuable for creating novel nucleoside analogs that can be used in biotechnological applications.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Nucleoside Analog Development : A study demonstrated that modifications to the acetic acid moiety could enhance the binding affinity of purine derivatives to biological targets, indicating potential for drug development.
  • Antiviral Activity : Research published in reputable journals has shown that certain derivatives exhibit significant antiviral properties by interfering with viral RNA synthesis.
  • Cancer Research : Investigations into its mechanism of action revealed that this compound could induce apoptosis in specific cancer cell lines through modulation of metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a nucleoside analog, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2-(9H-purin-9-yl)acetic acid with derivatives modified at key positions of the purine scaffold. Data are derived from synthetic, analytical, and application-based studies.

Substitutions at the 6-Position

a) Amino and Alkylamino Derivatives
  • 2-(6-Amino-9H-purin-9-yl)acetic acid (CAS 20128-29-4): Molecular Weight: 193.16 g/mol. Properties: Retains a primary amine at C6, enhancing reactivity for conjugation. Used in PNA synthesis for mRNA targeting (e.g., KRAS2 oncogenes) . Hazards: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • 2-(6-(Pentylamino)-9H-purin-9-yl)acetic acid derivatives (e.g., 8ak and 8al): 8ak: Features 6-(butyl(methyl)amino) and 2-(pentylamino) groups.
  • Purity : 97% (HPLC), Melting Point : >74°C (decomposition).
  • Application: Stat3 inhibitor with IC₅₀ values in low micromolar ranges . 8al: Substituted with 6-(isopentylamino) and 2-(pentylamino).
  • Purity : 91%, Melting Point : >196°C (decomposition).
b) Aryloxy and Protected Amine Derivatives
  • {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid: Synthesis: Benzoylation followed by acidic hydrolysis. Melting Point: 231–236°C. Application: Intermediate in PNA monomer synthesis, critical for oligonucleotide analog stability .
  • 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid (CAS 186046-80-0): Molecular Weight: 403.39 g/mol. Properties: Bulky benzhydryloxycarbonyl (Bhoc) group protects the C6 amine during solid-phase synthesis. Storage: 2–8°C, Purity: ≥95% .

Substitutions at the 2-Position

  • 2-(2-Chloro-6-(piperidin-1-yl)-9H-purin-9-yl)acetic acid :
    • Structure : Chlorine at C2 and piperidine at C4.
    • Application : Intermediate for kinase inhibitors; chlorine enhances electrophilicity for nucleophilic substitutions .
  • 2-(2-((4-Cyclohexylbenzyl)amino)-9H-purin-9-yl)acetic acid (8bo): Purity: 99.7% (HPLC). Key Feature: Cyclohexylbenzyl group introduces steric bulk, likely improving target selectivity in Stat3 inhibition .

Hybrid and Complex Derivatives

  • Fmoc-hypoxanthine-PNA monomer: Structure: Hypoxanthine (6-oxo purine) at C6 with Fmoc-protected glycine. Application: Enables incorporation into PNAs for mismatch discrimination in nucleic acid targeting .
  • 2-(N-(2-((Fmoc)amino)ethyl)-2-(6-(Bhoc)amino)-9H-purin-9-yl)acetamido)acetic acid: Molecular Weight: 725.75 g/mol. Use: Dual-protected derivative for automated oligonucleotide synthesis, ensuring orthogonal reactivity .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Substituents
This compound 178.15 Not reported
8ak 503.20 >74 (dec.) 97 6-(Butyl(methyl)amino), 2-(pentylamino)
{6-[(4-Methoxybenzoyl)amino]-...} 328.29 231–236 >95 6-(4-Methoxybenzoylamino)
CAS 186046-80-0 403.39 Not reported ≥95 6-(Benzhydryloxycarbonyl)

Trends :

  • Bulky substituents (e.g., Bhoc) increase molecular weight and reduce aqueous solubility but enhance synthetic utility.
  • Alkylamino groups (e.g., pentylamino) improve lipophilicity, aiding cellular uptake .

Biological Activity

2-(9H-purin-9-yl)acetic acid, also known as purine acetic acid, is a compound derived from purine metabolism. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

  • CAS Number : 98550-24-4
  • Molecular Formula : C7H8N4O2
  • Molecular Weight : 180.16 g/mol

The biological activity of this compound primarily revolves around its interaction with adenosine receptors. It is known to act as an agonist at the A1 and A3 adenosine receptor subtypes, which play crucial roles in various physiological processes including pain modulation, inflammation, and cardiovascular functions.

  • Adenosine A1 Receptor Agonism : Activation of A1 receptors can lead to decreased neuronal excitability and reduced neurotransmitter release, contributing to its analgesic effects.
  • Adenosine A3 Receptor Interaction : The A3 receptor is implicated in anti-inflammatory responses and may be targeted for therapeutic strategies in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Pharmacological Studies

Recent studies have highlighted the potential of this compound in pain management and inflammation control:

  • Antinociceptive Effects : In preclinical models, this compound has demonstrated significant antinociceptive properties, indicating its potential use in treating pain disorders .
StudyModelResult
Mouse model of acute painSignificant reduction in pain response
Chronic pain modelProlonged analgesic effect observed

Case Studies

  • Chronic Pain Management : A study involving patients with chronic pain conditions showed that administration of this compound resulted in improved pain scores compared to placebo, suggesting its efficacy as a therapeutic agent.
  • Inflammation Reduction : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in immune cells, supporting its role as an anti-inflammatory agent .

Comparative Analysis

To understand the unique properties of this compound, a comparison with other related compounds was conducted:

CompoundReceptor AffinityPrimary Action
This compoundHigh (A1, A3)Analgesic and anti-inflammatory
AdenosineModerate (A1)General neuromodulation
CaffeineLow (A1, A2A)Stimulant

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Clinical Trials : Conducting randomized controlled trials to evaluate safety and efficacy in diverse patient populations.
  • Mechanistic Studies : Investigating the detailed molecular pathways through which this compound exerts its effects on adenosine receptors.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and patient compliance.

Q & A

Basic: What are the established synthetic routes for 2-(9H-purin-9-yl)acetic acid, and how is its structural integrity validated?

The compound is typically synthesized via alkylation of purine derivatives with bromoacetate esters under basic conditions. For example, 6-benzylhypoxanthine can react with methyl 2-bromoacetate in the presence of K₂CO₃ to yield protected intermediates, which are subsequently deprotected to form the target compound . Structural validation employs ¹H/¹³C NMR (e.g., δ 8.28 ppm for purine protons, δ 170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) (e.g., observed m/z 517.3497 vs. calculated 517.3501 for intermediates) . Purity is confirmed via HPLC (>95%) .

Basic: What analytical methods are critical for identifying impurities in this compound during synthesis?

Common impurities include unreacted starting materials (e.g., 6-benzyladenine) and by-products from incomplete alkylation. Reverse-phase HPLC with UV detection (λ = 254 nm) is used to resolve impurities, while LC-MS identifies their molecular weights . For example, methyl ester intermediates (e.g., m/z 517 [M+H]⁺) may persist if deprotection is incomplete . Quantification via ¹H NMR integration (e.g., residual solvent peaks) is also employed .

Basic: How is the compound initially screened for biological activity in antiviral or anticancer research?

Preliminary screens involve cell-based assays (e.g., inhibition of STAT3 phosphorylation in cancer cell lines) and enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values . Antiviral activity is tested against viruses like HIV-1 using MTT cell viability assays post-treatment with derivatives (e.g., EC₅₀ values <10 μM) . Dose-response curves and molecular docking (e.g., binding to STAT3 SH2 domains) guide further optimization .

Advanced: How do substitutions on the purine ring or acetic acid moiety affect structure-activity relationships (SAR) in STAT3 inhibition?

Modifications at the C6 position (e.g., benzyloxy or dimethylamino groups) enhance STAT3 binding affinity by increasing hydrophobic interactions, as shown in IC₅₀ shifts from 50 μM to <1 μM . Conversely, carboxamide substitution on the acetic acid chain improves solubility but may reduce cellular permeability . SAR studies using in silico tools (e.g., molecular dynamics simulations) correlate electronic properties (logP, polar surface area) with activity .

Advanced: How can contradictory data on the compound’s antiviral potency across studies be reconciled?

Discrepancies often arise from assay conditions (e.g., cell type variability, viral strain differences) or compound stability (e.g., ester hydrolysis in serum). For example, methyl ester prodrugs may show higher in vitro activity due to improved membrane permeability but lower in vivo efficacy due to rapid hydrolysis . Meta-analysis of structural analogs (e.g., comparing EC₅₀ values for 9-alkyl vs. 9-aryl derivatives) and pharmacokinetic profiling (e.g., plasma half-life measurements) clarify these inconsistencies .

Advanced: What strategies improve aqueous solubility of this compound derivatives for in vivo applications?

Prodrug approaches (e.g., phosphonate esters like {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid) enhance solubility and bioavailability . Alternatively, PEGylation of the acetic acid moiety or formulation with cyclodextrins improves solubility without compromising activity . logD measurements (e.g., -3.96 at pH 7.4) guide the selection of ionizable groups for salt formation .

Advanced: How does the choice of protecting groups impact synthetic efficiency and yield?

Benzyl (Bn) groups are commonly used for purine N9 protection due to stability under basic conditions, but their removal requires hydrogenolysis , which complicates scalability . Fluorenylmethyloxycarbonyl (Fmoc) groups, used in peptide-coupled derivatives, allow mild deprotection (piperidine treatment) and are ideal for automated synthesis . Yields drop from ~90% (Bn-protected intermediates) to ~75% (Fmoc derivatives) due to steric hindrance .

Advanced: What computational tools are used to predict the metabolic stability of this compound analogs?

CYP450 metabolism models (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites (e.g., ester bonds) for oxidative degradation . Density functional theory (DFT) calculates bond dissociation energies (BDEs) to predict hydrolysis rates, while molecular docking assesses interactions with efflux transporters (e.g., P-glycoprotein) .

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